molecular formula C5H10O3 B1362857 Methyl 2-hydroxybutanoate CAS No. 29674-47-3

Methyl 2-hydroxybutanoate

Cat. No.: B1362857
CAS No.: 29674-47-3
M. Wt: 118.13 g/mol
InChI Key: DDMCDMDOHABRHD-UHFFFAOYSA-N
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Description

Methyl 2-hydroxybutanoate: is an organic compound with the molecular formula C5H10O3 . . This compound is a colorless liquid with a fruity odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxybutanoate can be synthesized through the esterification of 2-hydroxybutanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: One industrial method involves the reaction of propionaldehyde cyanohydrin with water in the presence of an acid, followed by reaction with methanol to form this compound . The reaction mixture is then distilled to remove methanol and water, yielding the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form .

    Reduction: It can be reduced to form .

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles such as or can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-oxobutanoic acid

    Reduction: 2-hydroxybutanol

    Substitution: Various substituted esters and ethers

Scientific Research Applications

Methyl 2-hydroxybutanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-hydroxybutanoate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 2-hydroxybutanoic acid and methanol. The compound can also participate in metabolic pathways related to fatty acid and carbohydrate metabolism .

Comparison with Similar Compounds

Methyl 2-hydroxybutanoate can be compared with other similar compounds, such as:

    Ethyl 2-hydroxybutanoate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 3-hydroxybutanoate: Similar structure but with the hydroxyl group on the third carbon instead of the second.

    Methyl 2-hydroxypropanoate: Similar structure but with one less carbon in the chain.

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its position of the hydroxyl group and the length of the carbon chain make it suitable for specific applications in synthesis and industry .

Properties

IUPAC Name

methyl 2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3-4(6)5(7)8-2/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMCDMDOHABRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334352
Record name Methyl 2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29674-47-3
Record name Methyl 2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-butyric acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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